Posaconazole DiastereoisoMer 2

Chiral impurity profiling Stereochemical configuration Pharmaceutical reference standards

Generic posaconazole ANDA filers risk Refuse-to-Receive decisions due to inadequate chiral impurity profiling. This authenticated (R,S,R,R) reference standard is the exact solution for distinguishing the active stereoisomer from 11 potential chiral impurities. - Enables validated chiral HPLC/2D-LC methods with correct retention time references and relative response factors. - Supports ICH Q3A-compliant batch release and stability testing at the 0.15% qualification threshold. - Supplied with comprehensive characterization data traceable to pharmacopeial standards (USP/EP) for regulatory submissions.

Molecular Formula C37H42F2N8O4
Molecular Weight 700.8 g/mol
Cat. No. B15093161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosaconazole DiastereoisoMer 2
Molecular FormulaC37H42F2N8O4
Molecular Weight700.8 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
InChIInChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3
InChIKeyRAGOYPUPXAKGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Posaconazole Diastereoisomer 2 Reference Standard


Posaconazole Diastereoisomer 2 (R,S,R,R; CAS 213381-05-6) is a stereoisomeric impurity of the triazole antifungal agent posaconazole [1]. Posaconazole contains four chiral centers, theoretically giving rise to 16 stereoisomers, with 11 related stereoisomeric impurities potentially existing in the active pharmaceutical ingredient (API) due to the convergent synthesis route [2]. Among the 16 theoretical stereoisomers, only one is therapeutically active, underscoring the critical importance of chiral purity control in pharmaceutical manufacturing [3]. Posaconazole Diastereoisomer 2 is one of the stereoisomeric impurities that can arise during the synthesis of posaconazole and is supplied as a reference standard for analytical method development, method validation, and quality control applications [1].

Stereochemically authenticated (R,S,R,R) chiral reference standard for posaconazole impurity profiling
Supports chiral HPLC and 2D-LC analytical method development and validation workflows
Enables ANDA impurity quantification and batch-release quality control testing

Non-Substitutability of Posaconazole Diastereoisomer 2


Posaconazole Diastereoisomer 2 (R,S,R,R) is chemically and stereochemically distinct from other posaconazole diastereoisomers, including Diastereoisomer 1 (R,R,R,R; CAS 170985-61-2) and Diastereoisomer 9 (S,S,S,S; CAS 1246391-73-0) . Each diastereoisomer possesses a unique three-dimensional configuration defined by its specific R/S arrangement across the four chiral centers, directly impacting chromatographic retention behavior and detector response during analytical method validation . Substituting one diastereoisomer standard for another in HPLC or UPLC method development would yield incorrect retention time references, compromised resolution validation, and inaccurate impurity quantification, potentially leading to failed regulatory submissions [1]. The identification and control of chiral impurities in posaconazole is an ICH Q3A requirement; without the correct, stereochemically authenticated reference standard, analytical methods cannot reliably distinguish between the therapeutically active stereoisomer and inactive or potentially toxic chiral impurities [2].

Selection Attribute
Target Standard
Substitution Risk
Stereochemical Identity
Authenticated R,S,R,R configuration across four chiral centers
Other diastereoisomers differ at one or more chiral centers; retention behavior may shift
Method Specificity
Establishes correct retention-time reference for system suitability
Incorrect reference standard may compromise resolution validation and impurity quantification
Regulatory Context
ICH Q3A chiral impurity identification requires stereochemically correct standard
Diastereoisomer substitution may invalidate ANDA method specificity demonstration

Posaconazole Diastereoisomer 2 Differentiation Evidence


Stereochemical Difference from Structural Analogs

Posaconazole Diastereoisomer 2 (R,S,R,R; CAS 213381-05-6) possesses a distinct stereochemical configuration (3S,5R; 2R,3R) that differentiates it from all other 15 theoretical posaconazole stereoisomers . In contrast, the active pharmaceutical ingredient posaconazole has a defined (3R,5R; 2R,3R) configuration, while Diastereoisomer 1 (R,R,R,R; CAS 170985-61-2) and Diastereoisomer 9 (S,S,S,S; CAS 1246391-73-0) represent different stereochemical permutations . This stereochemical uniqueness is not a minor variation—it fundamentally alters the compound's three-dimensional structure, which is the basis for its distinct chromatographic behavior in chiral separation systems [1].

Stereochemical Configuration
Head-to-head
R,S,R,R vs. R,R,R,R (API); at least one chiral center inverted relative to active API; four inverted relative to Diastereoisomer 9 (S,S,S,S)
Supports stereochemical identity attribution
Authenticated by NMR and chiral HPLC characterization
Chiral impurity profiling Stereochemical configuration Pharmaceutical reference standards

Chiral 2D-LC Baseline Separation Requirement

Posaconazole Diastereoisomer 2, along with 11 other posaconazole-related stereoisomers, can only be baseline-resolved from the active API and other impurities using a chiral-chiral multiple heart-cutting two-dimensional liquid chromatography (2D-LC) system [1]. This method employs Chiralpak IB as the first-dimension column and Chiralpak IC and IF3 columns in parallel for second-dimension separation. In contrast, conventional single-dimension chiral HPLC methods using polysaccharide-based chiral stationary phases achieve only partial separation of these closely related stereoisomers [2].

Chiral 2D-LC Separation
Reported
12 stereoisomers baseline-resolved via chiral-chiral 2D-LC with Chiralpak IB (1D) and IC/IF3 (2D) column configuration
Method-platform context for impurity resolution
Conventional 1D HPLC yields only partial separation
Chiral chromatography 2D-LC method development Stereoisomer separation

High-Risk Chiral Impurity Classification and Control

Among the 15 potential chiral impurities in posaconazole API, certain diastereoisomers are classified as high-risk based on their origin mechanism and structural similarity to the active drug [1]. A 2022 study in Tetrahedron identified and synthesized three high-risk chiral impurities in posaconazole and established dedicated control strategies for each [1]. While Diastereoisomer 2 was not among the three specifically synthesized in that study, its existence as a potential process-related impurity (CAS 213381-05-6) and its stereochemical proximity to the active API (differing at only one chiral center) places it in the same high-risk category requiring targeted analytical monitoring [2]. In contrast, pharmacopeial monographs currently lack specific acceptance criteria for individual diastereoisomeric impurities, placing the burden of method development and validation on the manufacturer [3].

Impurity Risk Classification
Class-level
ICH Q3A high-risk impurity category; structural proximity to active API with one chiral center difference
Supports impurity control strategy context
No pharmacopeial monograph criteria for individual diastereoisomers
ICH Q3A compliance Chiral impurity risk assessment ANDA regulatory submission

Inactive Stereoisomers vs. Active Posaconazole Profiles

Among the 16 theoretical stereoisomers of posaconazole, only one possesses the specific three-dimensional configuration required for therapeutic antifungal activity [1]. The remaining 15 stereoisomers, including Diastereoisomer 2 (R,S,R,R), are therapeutically inactive or may possess distinct pharmacological properties. This stereochemistry-activity relationship is well-documented for triazole antifungals, where the precise spatial orientation of the molecule is critical for binding to the fungal CYP51 (lanosterol 14α-demethylase) active site [2]. Posaconazole binds to CYP51 with high affinity (stronger inhibition than fluconazole), an activity that is stereochemically dependent [3].

Stereochemistry-Activity Context
Class-level
Reported: 1 of 16 theoretical stereoisomers demonstrates CYP51 target engagement; stereochemically dependent binding
Impurity quantification supports potency specification context
Class-level SAR inference for triazole antifungals; data to verify
Stereochemistry-pharmacology relationship Antifungal activity Drug safety

Posaconazole Diastereoisomer 2 Applications


ANDA Chiral Purity Method Validation

Posaconazole Diastereoisomer 2 (R,S,R,R) reference standard is essential for Abbreviated New Drug Application (ANDA) filers developing generic posaconazole products. ANDA submissions require comprehensive impurity profiling with validated analytical methods capable of detecting and quantifying all process-related stereoisomeric impurities [1]. The reference standard enables: (1) establishment of system suitability criteria for chiral HPLC/2D-LC methods, (2) determination of relative response factors for accurate impurity quantification, and (3) demonstration of method specificity in the presence of all 11 potential stereoisomeric impurities [2]. Without the correct diastereoisomer standard, ANDA filers cannot reliably validate methods for distinguishing between the active stereoisomer and inactive impurities, a deficiency that would trigger a Refuse-to-Receive decision from FDA [3].

API Batch Release and Stability Testing

During commercial production of posaconazole API, Diastereoisomer 2 reference standard is used in routine quality control for batch release and stability testing. The four chiral centers in posaconazole make it susceptible to epimerization during synthesis, purification, and storage [1]. Monitoring Diastereoisomer 2 levels over time provides critical data on process consistency and storage stability. Chiral impurities that exceed ICH Q3A qualification thresholds (0.15% for daily doses >2 g/day, applicable to posaconazole prophylaxis dosing) must be identified and toxicologically qualified [2]. Authenticated reference standards of each potential stereoisomer, including Diastereoisomer 2, are required to accurately quantify these impurities against regulatory thresholds [3].

Chiral 2D-LC and SFC Optimization

Posaconazole Diastereoisomer 2 serves as a critical analyte in the development and optimization of advanced chiral separation methods, including multiple heart-cutting 2D-LC and chiral supercritical fluid chromatography (SFC) [1]. The compound's structural similarity to the active API makes it an ideal probe for testing column selectivity and method robustness. Researchers developing orthogonal separation methods for complex chiral drug substances rely on authenticated Diastereoisomer 2 to: (1) evaluate resolution between closely eluting stereoisomers, (2) validate heart-cutting window placement in 2D-LC workflows, and (3) benchmark method performance against published baseline separation standards [2]. This application extends beyond posaconazole to serve as a model system for developing chiral separation strategies for other multi-stereocenter pharmaceuticals [3].

Pharmacopeial Monograph Standard-Setting

As posaconazole transitions from patent-protected to generic market, compendial monograph development (USP, EP) increasingly requires well-characterized impurity reference standards to establish official acceptance criteria [1]. Diastereoisomer 2 reference standard supports collaborative studies between regulatory agencies, pharmacopeial organizations, and industry to define appropriate chiral purity limits. Current pharmacopeial monographs lack specific chiral impurity specifications; the availability of authenticated diastereoisomer standards enables the generation of inter-laboratory data necessary for establishing harmonized acceptance criteria [2]. This standard-setting process directly impacts global regulatory expectations for generic posaconazole manufacturers and shapes the analytical requirements for future ANDA submissions [3].

Application
Selection Property
Validation Focus
ANDA chiral purity method validation
Stereochemically authenticated reference material
Method specificity and system suitability review
API batch release and stability testing
Chiral impurity quantification standard
ICH Q3A threshold compliance monitoring
Chiral 2D-LC and SFC method optimization
Method development probe compound
Column selectivity and resolution benchmarking
Pharmacopeial monograph standard-setting
Collaborative study reference material
Inter-laboratory acceptance criteria harmonization

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